Monoethyl fumarate (CAS 2459-05-4) is a versatile monoester of fumaric acid, characterized by a trans-configured carbon-carbon double bond, one ethyl ester group, and one free carboxylic acid. It presents as a crystalline powder with a melting point of 66–70 °C and is soluble in water and ethanol [1]. In procurement and material selection, its value lies in its dual functionality: the free carboxyl group enables direct amidation and salt formation, while the trans-alkene serves as a reactive Michael acceptor and copolymerization monomer. It is primarily procured as a precursor for pharmaceutical salts, a building block for targeted protease inhibitors, and a functional comonomer for advanced elastomers [1].
Generic substitution of monoethyl fumarate with closely related analogs often fails due to distinct physicochemical and stereochemical properties. Substituting with monomethyl fumarate (MMF) alters in vivo lipophilicity and tissue partitioning, drastically changing pharmacokinetic profiles in biological models[1]. Attempting to use the fully esterified diethyl fumarate (DEF) as a precursor requires an inefficient and difficult-to-control selective mono-hydrolysis step to yield the necessary free carboxyl group. Furthermore, substituting with its cis-isomer, monoethyl maleate, fundamentally alters copolymerization kinetics and introduces a tendency for intra-chain anhydride formation, which compromises the thermomechanical stability of resulting polymers [2].
In rodent pharmacokinetic models, monoethyl fumarate (MEF) and monomethyl fumarate (MMF) exhibit highly divergent biodistribution profiles despite their structural similarity. MEF preferentially partitions into the kidney, whereas MMF demonstrates significantly higher brain penetration (p < 0.001) [1].
| Evidence Dimension | Plasma-to-tissue partitioning ratio |
| Target Compound Data | Preferential kidney partitioning with limited CNS exposure. |
| Comparator Or Baseline | Monomethyl fumarate (MMF) (Significantly higher brain penetration, p < 0.001). |
| Quantified Difference | Distinct plasma-to-kidney vs. plasma-to-brain ratios. |
| Conditions | In vivo rodent pharmacokinetic models following oral dosing. |
Crucial for pharmaceutical procurement when selecting the appropriate fumaric acid ester for kidney-targeted research or for avoiding unwanted CNS penetration.
Monoethyl fumarate possesses one free carboxylic acid, enabling direct coupling with primary or secondary amines (e.g., via EDC/NMM) to efficiently synthesize aza-peptide Michael acceptors [1]. In contrast, utilizing diethyl fumarate (DEF) for the same synthetic pathway requires a preliminary selective mono-saponification step, which is notoriously difficult to control and frequently yields symmetric diacids or unreacted diesters, thereby reducing overall yield.
| Evidence Dimension | Synthetic steps to mono-amide fumarate derivatives |
| Target Compound Data | 1-step direct coupling via the free carboxyl group. |
| Comparator Or Baseline | Diethyl fumarate (Requires ≥2 steps, including selective mono-hydrolysis). |
| Quantified Difference | Elimination of the selective deprotection/hydrolysis step. |
| Conditions | Peptide coupling or Michael acceptor synthesis workflows. |
Procuring the monoester directly streamlines synthetic workflows, improves yields, and reduces purification bottlenecks in medicinal chemistry.
During radical copolymerization, the trans-isomer monoethyl fumarate exhibits distinct reactivity ratios compared to the cis-isomer monoethyl maleate. MEF integrates into the polymer backbone to form stable succinate monoester structures without the tendency to form intra-chain anhydrides [1]. This structural integrity prevents the unwanted crosslinking side-reactions that frequently occur with maleate monoesters, directly impacting the compression set and thermomechanical properties of the resulting elastomers.
| Evidence Dimension | Copolymerization reactivity and anhydride formation |
| Target Compound Data | Yields stable succinate monoester linkages without intra-chain anhydride formation. |
| Comparator Or Baseline | Monoethyl maleate (Prone to intra-chain anhydride formation). |
| Quantified Difference | Distinct reactivity ratios and prevention of anhydride-driven side reactions. |
| Conditions | Radical copolymerization with vinyl monomers. |
Essential for polymer chemists who must precisely control crosslinking behavior and prevent unwanted anhydride formation in industrial elastomers.
Monoethyl fumarate is the optimal building block for synthesizing aza-peptide Michael acceptors. Its free carboxylic acid allows for direct amide coupling with peptidyl hydrazides, while the ethyl ester remains intact, streamlining the production of specific clan CD cysteine protease inhibitors [1].
Due to its unique tissue partitioning profile—specifically its preferential kidney distribution and lower brain penetration compared to monomethyl fumarate—monoethyl fumarate is procured to synthesize mixed calcium, magnesium, or zinc salts for targeted dermatological and immunological research [2].
As a trans-configured comonomer, monoethyl fumarate is used alongside ethylene or styrene to introduce pendant ester and carboxyl groups. It is selected over maleate esters to prevent intra-chain anhydride formation, thereby optimizing the crosslinking density and compression set of the final rubber materials [3].
Irritant